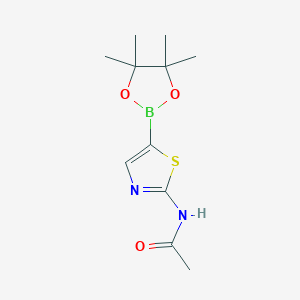
2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine is an organic compound characterized by its unique structure, which includes tert-butyl and cyclopropoxy groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
科学的研究の応用
2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves the inhibition or activation of key signaling molecules.
類似化合物との比較
Similar Compounds
2-Tert-butyl-4-methoxyphenol: Shares the tert-butyl group but differs in the presence of a methoxy group instead of a cyclopropoxy group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the pyridine ring and cyclopropoxy group.
Uniqueness
2-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine is unique due to the combination of tert-butyl and cyclopropoxy groups on a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H25NO2 |
|---|---|
分子量 |
263.37 g/mol |
IUPAC名 |
5-tert-butyl-4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-10-17-14(19-16(4,5)6)9-13(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3 |
InChIキー |
NKRUBWGMCJFSOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C(C=C1OC2CC2)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


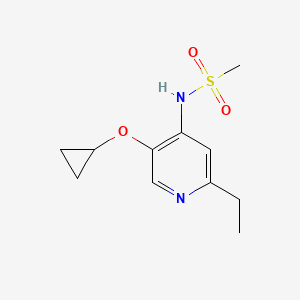
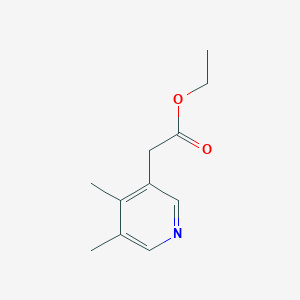

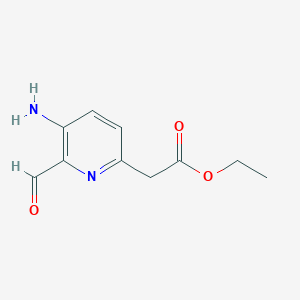
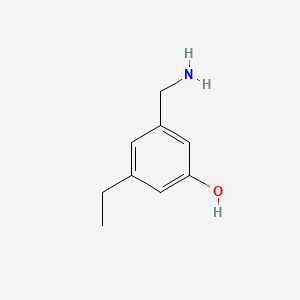
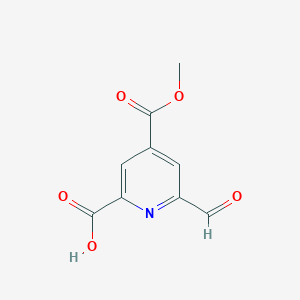

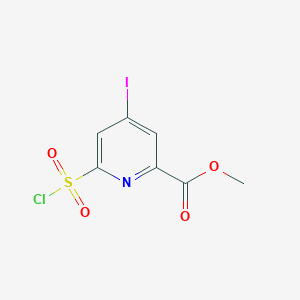
![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)



